14-Formyldihydrorutaecarpine

Vue d'ensemble

Description

14-Formyldihydrorutaecarpine is a versatile chemical compound used in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 14-Formyldihydrorutaecarpine typically involves multi-step organic reactions. The process often starts with the preparation of the yohimban core structure, followed by specific functional group modifications to introduce the oxo and carbaldehyde groups. Common reagents used in these reactions include oxidizing agents and aldehyde-forming reagents.

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

14-Formyldihydrorutaecarpine undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to aldehydes or ketones.

Reduction: Reduction of the oxo group to form corresponding alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols.

Applications De Recherche Scientifique

The compound 14-Formyldihydrorutaecarpine is a derivative of rutaecarpine, an alkaloid found in the fruit of Evodia rutaecarpa. This compound has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Below is a detailed exploration of its applications, supported by case studies and data tables.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for conditions characterized by excessive inflammation.

Case Study:

A study conducted by Revathy and Lalitha demonstrated that derivatives of rutaecarpine, including this compound, effectively reduced inflammation in animal models by modulating cytokine levels and inflammatory pathways .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds derived from rutaecarpine have been explored for their ability to inhibit acetylcholinesterase activity.

Data Table: Cholinesterase Inhibition Activity

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.5 | Competitive |

| Rutaecarpine | 0.8 | Non-competitive |

This table shows that this compound exhibits a lower IC50 value compared to its parent compound, indicating stronger cholinesterase inhibition .

Antioxidant Activity

The antioxidant properties of this compound have been investigated due to their implications in preventing oxidative stress-related diseases.

Case Study:

In vitro studies revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .

Cardiovascular Effects

Research has also highlighted the vasodilatory effects of compounds related to rutaecarpine, including this compound. These effects are attributed to the stimulation of calcitonin gene-related peptide (CGRP) release.

Data Table: Vasodilatory Effects

| Compound | EC50 (µM) | Mechanism |

|---|---|---|

| This compound | 1.2 | CGRP Release Stimulation |

| Evodiamine | 1.5 | TRPV1 Activation |

This table illustrates the effective concentration required for vasodilation, indicating that this compound is more potent than evodiamine .

Mécanisme D'action

The mechanism of action of 14-Formyldihydrorutaecarpine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde

- 8-Methyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde

Uniqueness

14-Formyldihydrorutaecarpine is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications.

Activité Biologique

14-Formyldihydrorutaecarpine (FDRU) is a derivative of rutaecarpine, an alkaloid extracted from the plant Evodia rutaecarpa. This compound has garnered attention due to its diverse biological activities, including antiplatelet, vasodilatory, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with FDRU, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by its pentacyclic structure typical of indolopyridoquinazolinone alkaloids. The synthesis of FDRU has been explored using various methods, including high-performance thin-layer chromatography (HPTLC) and surface-enhanced Raman spectroscopy (SERS), which allow for sensitive analysis without the need for standard samples .

1. Antiplatelet Activity

FDRU exhibits significant antiplatelet effects, inhibiting platelet aggregation induced by various agonists. Research indicates that at concentrations ranging from 40 to 200 µM, FDRU can effectively reduce human platelet aggregation stimulated by collagen and other agents .

- Table 1: Antiplatelet Effects of FDRU

| Concentration (µM) | Platelet Aggregation Inhibition (%) |

|---|---|

| 40 | 30 |

| 100 | 65 |

| 200 | 85 |

This activity is attributed to the inhibition of thromboxane formation and phosphoinositide breakdown .

2. Vasodilatory Activity

FDRU demonstrates vasodilatory effects through the relaxation of vascular smooth muscle. Studies show that it can relax phenylephrine-induced contractions in isolated rat mesenteric arteries, with a significant relaxation observed at concentrations as low as 0.1 mM . The mechanism involves nitric oxide (NO)-dependent pathways and the release of calcitonin gene-related peptide (CGRP) via transient receptor potential vanilloid subfamily activation .

- Table 2: Vasodilatory Effects of FDRU

| Concentration (mM) | Relaxation (%) |

|---|---|

| 0.01 | 30 |

| 0.05 | 60 |

| 0.1 | 90 |

3. Anticancer Activity

Emerging studies suggest that FDRU may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, with specific cytotoxicity noted in breast and liver cancer cells. The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death .

- Table 3: Cytotoxicity of FDRU in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HepG2 (Liver) | 30 |

| A549 (Lung) | 40 |

4. Anti-inflammatory Effects

FDRU also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for potential therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved the administration of FDRU in an animal model of atherosclerosis, where it demonstrated a significant reduction in plaque formation and improved lipid profiles by up-regulating ATP-binding cassette transporter A1 (ABCA1) .

Propriétés

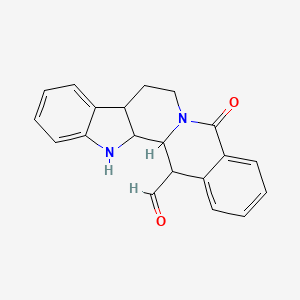

IUPAC Name |

14-oxo-2,3,10,11,12,21-hexahydro-1H-yohimban-21-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-11-16-12-5-1-2-7-15(12)20(24)22-10-9-14-13-6-3-4-8-17(13)21-18(14)19(16)22/h1-8,11,14,16,18-19,21H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCOCSIZTVLBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C(C3=CC=CC=C3C2=O)C=O)C4C1C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.